3-Bromo-1H-pyrazole-4-carbaldehyde: A Comprehensive Physicochemical and Synthetic Guide
3-Bromo-1H-pyrazole-4-carbaldehyde: A Comprehensive Physicochemical and Synthetic Guide
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter heterocyclic building blocks where the interplay of electronics, steric hindrance, and tautomerism dictates synthetic success. 3-bromo-1H-pyrazole-4-carbaldehyde (CAS: 1936134-18-7) is a prime example of a deceptively simple, yet highly versatile bifunctional scaffold[1],[2]. Featuring an orthogonal handle set—a C3-halide for transition-metal-catalyzed cross-coupling and a C4-aldehyde for condensation and reductive amination—this compound is a critical linchpin in the synthesis of kinase inhibitors and advanced agrochemicals[3],[4].
This whitepaper provides an in-depth analysis of its physicochemical properties, decodes the causality behind its reactivity, and establishes self-validating experimental protocols for its functionalization.
Physicochemical Profiling & Electronic Architecture
To master the handling of 3-bromo-1H-pyrazole-4-carbaldehyde, one must first understand its electronic push-pull system. The pyrazole core is inherently aromatic, but its electron density is drastically altered by its substituents:
-
Inductive Withdrawal (-I): The C3-bromine atom pulls electron density away from the ring via the sigma-bond framework.
-
Mesomeric Withdrawal (-M): The C4-carbaldehyde group withdraws pi-electron density through resonance, heavily delocalizing the ring's electrons toward the exocyclic oxygen.
Mechanistic Consequence: This dual withdrawal renders the pyrazole ring highly electron-deficient. Consequently, the N-H proton becomes significantly more acidic (predicted pKa≈9.5−10.5 ) compared to an unsubstituted pyrazole ( pKa≈14.4 ). Furthermore, the compound exists in a dynamic tautomeric equilibrium between the 1H and 2H (often denoted as 5H relative to substituents) forms, which complicates regioselectivity during direct alkylation.
Fig 1. Electronic push-pull dynamics and tautomeric equilibrium of the pyrazole scaffold.
Quantitative Data Matrix
The following table synthesizes the core physicochemical parameters of 3-bromo-1H-pyrazole-4-carbaldehyde, combining empirical database records with predictive mechanistic modeling[5],,[6].
| Parameter | Value / Description | Source / Verification |
| Chemical Name | 3-bromo-1H-pyrazole-4-carbaldehyde | Standard IUPAC Nomenclature |
| CAS Registry Number | 1936134-18-7 | [1],[2],[4] |
| Molecular Formula | C4H3BrN2O | [5], |
| Molecular Weight | 174.98 g/mol | [5], |
| Monoisotopic Mass | 173.94 Da | [6] |
| Physical Form | Solid (Powder) | [1] |
| Predicted pKa (N-H) | ∼9.5−10.5 | Mechanistic Derivation |
| Topological Polar Surface Area | 45.8 Ų | Predictive Modeling |
| H-Bond Donors / Acceptors | 1 / 2 | Structural Analysis |
Mechanistic Reactivity & Orthogonal Functionalization
The true value of this building block lies in its capacity for orthogonal functionalization . However, the order of operations is critical. Attempting a Suzuki coupling on the unprotected pyrazole often fails.
The Causality of Catalyst Poisoning: The free N-H of the pyrazole acts as a potent bidentate ligand (in conjunction with the adjacent nitrogen), which sequesters palladium during cross-coupling, leading to catalyst poisoning. Furthermore, deprotonation under basic Suzuki conditions creates an electron-rich pyrazolide anion that strongly resists the oxidative addition of palladium into the C3-Br bond.
To solve this, we must employ a robust protection strategy, followed by divergent functionalization.
Fig 2. Orthogonal functionalization workflow demonstrating divergent synthetic pathways.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that each step provides clear visual or analytical feedback to the bench scientist.
Protocol A: N-Protection with SEM-Cl
Why SEM over Boc? While a Boc group is easier to apply, the subsequent Suzuki-Miyaura coupling requires basic conditions (e.g., K2CO3 at 90 °C) which frequently cause premature Boc cleavage. The 2-(Trimethylsilyl)ethoxymethyl (SEM) group provides absolute stability under these conditions and is cleanly cleaved later using TBAF.
-
Setup: Charge an oven-dried flask with 3-bromo-1H-pyrazole-4-carbaldehyde (1.0 equiv) and anhydrous DMF (0.2 M). Cool to 0 °C under N2 .
-
Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv). Validation: Observe the evolution of H2 gas. Stir for 30 minutes until the solution becomes homogenous, indicating complete formation of the pyrazolide anion.
-
Protection: Dropwise add SEM-Cl (1.1 equiv). Warm to room temperature and stir for 2 hours.
-
Workup: Quench carefully with saturated aqueous NH4Cl . Extract with EtOAc ( 3× ). Wash the combined organics with brine ( 5× ) to remove DMF. Dry over Na2SO4 , filter, and concentrate.
Protocol B: Suzuki-Miyaura Cross-Coupling at C3
Mechanistic Design: The C3-Br bond is sterically hindered by the adjacent C4-aldehyde and the bulky SEM group. To overcome this, a palladium catalyst with a large bite angle and electron-rich ligands, such as Pd(dppf)Cl2 , is required to force efficient oxidative addition.
-
Setup: In a microwave vial, combine the SEM-protected pyrazole (1.0 equiv), an aryl boronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (3.0 equiv).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O (0.1 M). Crucial Step: Sparge the mixture with N2 for 10 minutes. Oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, stalling the reaction.
-
Reaction: Seal the vial and heat to 90 °C for 12 hours. Validation: TLC (Hexanes/EtOAc) should show complete consumption of the starting material and a new, highly UV-active spot.
-
Workup: Filter through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water, dry, and purify via flash chromatography.
Protocol C: Reductive Amination at C4
Mechanistic Design: Aldehydes on electron-deficient heterocycles can be prone to over-reduction to the corresponding alcohol. Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is chosen because its steric bulk and electron-withdrawing acetate ligands make it mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde.
-
Iminium Formation: Dissolve the pyrazole scaffold (1.0 equiv) and a primary/secondary amine (1.2 equiv) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (0.1 equiv) as a catalyst. Stir at room temperature for 2 hours.
-
Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion. Stir for an additional 4–12 hours.
-
Workup: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry over Na2SO4 , and concentrate.
References
-
Building Blocks Catalogue . Namiki Shoji Co., Ltd. Available at:[Link]
-
C4H3BrN2OS - Explore . PubChemLite. Available at: [Link]
Sources
- 1. 3-bromo-1H-pyrazole-4-carbaldehyde | 1936134-18-7 [sigmaaldrich.com]
- 2. 1936134-18-7・3-bromo-1H-pyrazole-4-carbaldehyde・3-bromo-1H-pyrazole-4-carbaldehyde【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. 3-bromo-1H-pyrazole-4-carbaldehyde | 1936134-18-7 [sigmaaldrich.com]
- 4. CAS [chemicalbook.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. PubChemLite - C4H3BrN2OS - Explore [pubchemlite.lcsb.uni.lu]
